molecular formula C13H17BO4 B1425145 2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 1073339-10-2

2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1425145
CAS No.: 1073339-10-2
M. Wt: 248.08 g/mol
InChI Key: GVVNJCCBLOXETG-UHFFFAOYSA-N
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Description

2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organic compound that features a benzo[d][1,3]dioxole moiety and a dioxaborolane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of benzo[d][1,3]dioxole derivatives with boronic acid or boronate esters under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where the benzo[d][1,3]dioxole derivative is reacted with a boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed cross-coupling reactions. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents used.

    Substitution: The compound can participate in substitution reactions, where functional groups on the benzo[d][1,3]dioxole moiety are replaced with other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of functionalized derivatives .

Scientific Research Applications

2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and have similar chemical properties.

    Boronic acids and esters: These compounds contain boron and are used in similar synthetic applications.

Properties

IUPAC Name

2-(1,3-benzodioxol-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BO4/c1-12(2)13(3,4)18-14(17-12)9-6-5-7-10-11(9)16-8-15-10/h5-7H,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVVNJCCBLOXETG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CC=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Benzo[d][1,3]dioxole (3.05 g, 25 mmol) was dissolved in tetrahydrofuran (50 mL) and cooled to −108° C. utilizing a tetrahydrofuran/liquid nitrogen bath. sec-Butyllithium (1.4 M in cyclohexane; 19.64 mL, 27.5 mmol) was added dropwise, keeping the temperature below −100° C. The reaction mixture was then stirred at temperatures between −100° C. and −108° C. for 2 h to ensure complete deprotonation. 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (4.65 g, 25.00 mmol) was then added to the reaction mixture dropwise, keeping the temperature below −100° C. The reaction mixture was then allowed to warm to room temperature and partitioned between diethyl ether and water. The organic phase was extracted with water once again and the aqueous phases combined and acidified to pH 4 with HCl. The product was extracted with diethyl ether and the organic phase was dried and concentrated under vacuum. The product was purified by flash chromatography (silica gel) to provide the title compound as a white solid (2.14 g, 34.5%): 1H NMR (300 MHz, CDCl3) δ 7.21 (dd, J=7.6, 1.4 Hz, 1H), 6.90 (dd, J=7.7, 1.5 Hz, 1H), 6.82 (t, J=7.6 Hz, 1H), 6.02 (s, 2H), 1.36 (s, 12H); EIMS m/z 248.
Quantity
3.05 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
19.64 mL
Type
reactant
Reaction Step Two
Quantity
4.65 g
Type
reactant
Reaction Step Three
Yield
34.5%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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2-(Benzo[D][1,3]dioxol-4-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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